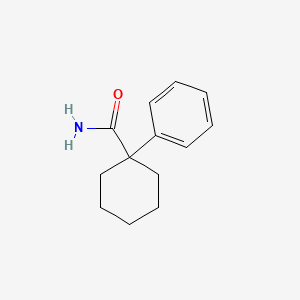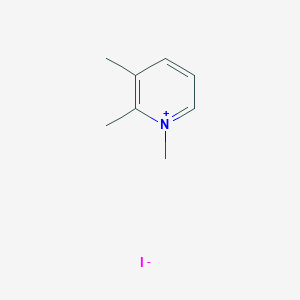
Zirconium(IV) bis(diethyl citrato)dipropoxide
Descripción general
Descripción
Zirconium(IV) bis(diethyl citrato)dipropoxide is an organometallic compound with the empirical formula C26H44O16Zr and a molecular weight of 703.84 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as TYZOR® ZEC organic zirconate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(IV) bis(diethyl citrato)dipropoxide typically involves the reaction of zirconium alkoxides with citric acid derivatives under controlled conditions. One common method includes the use of zirconium acetylacetonate as an organic metal precursor, with citric acid and ethylene glycol serving as chelation and polymerization agents . The reaction conditions, such as temperature and pH, are carefully controlled to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The use of high-purity reagents and advanced purification methods is essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium(IV) bis(diethyl citrato)dipropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions, including temperature, pressure, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions include zirconium oxides, hydroxides, and various substituted zirconium complexes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Zirconium(IV) bis(diethyl citrato)dipropoxide is used as a precursor for the synthesis of zirconia-based nanomaterials. These nanomaterials have applications as catalysts, adsorbents, and in the preparation of advanced ceramics .
Biology and Medicine
In biology and medicine, the compound has shown potential in drug delivery systems. It enhances the penetration and accumulation of chemotherapy drugs in tumor tissues, effectively killing cancer cells in experimental models .
Industry
Industrially, this compound is used in the production of coatings, adhesives, and as a cross-linking agent in polymer chemistry .
Mecanismo De Acción
The mechanism of action of Zirconium(IV) bis(diethyl citrato)dipropoxide involves its ability to form stable complexes with various ligands. This property allows it to interact with molecular targets, such as enzymes and receptors, thereby modulating their activity. In drug delivery, the compound enhances the bioavailability of therapeutic agents by improving their solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Zirconium(IV) butoxide
- Zirconium(IV) propoxide
- Titanium(IV) isopropoxide
- Hafnium(IV) tert-butoxide
Uniqueness
Compared to similar compounds, Zirconium(IV) bis(diethyl citrato)dipropoxide offers unique advantages in terms of its stability and versatility in forming complexes. Its ability to enhance drug delivery and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
4-ethoxy-2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid;propan-1-ol;zirconium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O7.2C3H8O.Zr/c2*1-3-16-7(11)5-10(15,9(13)14)6-8(12)17-4-2;2*1-2-3-4;/h2*15H,3-6H2,1-2H3,(H,13,14);2*4H,2-3H2,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBQAMGSUBVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO.CCCO.CCOC(=O)CC(CC(=O)OCC)(C(=O)O)O.CCOC(=O)CC(CC(=O)OCC)(C(=O)O)O.[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O16Zr | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408005 | |
| Record name | Zirconium(IV) bis(diethyl citrato)dipropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308847-92-9 | |
| Record name | Zirconium(IV) bis(diethyl citrato)dipropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B3336517.png)
![2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid](/img/structure/B3336524.png)




![(2Z)-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B3336576.png)

